beta,3-Dinitrostyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEGXQQUPVDQEE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879315 | |
| Record name | 3-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34441-47-9, 882-26-8 | |
| Record name | 1-Nitro-3-[(1E)-2-nitroethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-omega-nitrostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styrene, m,beta-dinitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanisms and Precursor Selection
The synthesis of β,3-dinitrostyrene typically proceeds via a Henry reaction (nitroaldol condensation), wherein a nitroalkane reacts with an aldehyde under basic or amine-catalyzed conditions. For β,3-dinitrostyrene, this necessitates a benzaldehyde derivative pre-functionalized with a nitro group at the 3-position. As demonstrated in patented methodologies, 3-nitrobenzaldehyde serves as the ideal precursor due to its electron-withdrawing nitro group, which enhances electrophilicity at the carbonyl carbon .
Nitromethane acts as the nitroalkane component, donating the β-nitro group through nucleophilic attack on the aldehyde. Crucially, the presence of a primary amine catalyst—such as benzylamine or n-propylamine—facilitates deprotonation of nitromethane, generating a nitronate ion that initiates the condensation . This mechanism aligns with observations from Non-Patent Document 1, where amine catalysts accelerated nitroaldol reactions by lowering activation energies .
Solvent Systems and Reaction Kinetics
Acetic acid emerges as the solvent of choice in industrial-scale syntheses due to its dual role as a reaction medium and crystallization aid. Patented protocols specify acetic acid quantities of 4–8 times the weight of the benzaldehyde derivative to balance viscosity and volumetric efficiency . Excessive solvent (>8×) reduces reaction density, while insufficient amounts (<4×) impede stirring due to increased viscosity .
Table 1: Solvent Ratios and Reaction Efficiency
| Solvent (Acetic Acid) : 3-Nitrobenzaldehyde (w/w) | Stirring Efficiency | Yield (%) |
|---|---|---|
| 4:1 | Moderate | 82 |
| 6:1 | High | 95 |
| 8:1 | High | 90 |
Data adapted from Examples 1–4 in US8067647B2 .
Catalytic Primary Amines and Molar Ratios
Primary amines significantly influence reaction velocity and yield. Benzylamine, noted for its strong nucleophilicity and low cost, is preferred in industrial settings. Experimental data from US20100130795A1 demonstrate that a 0.5:1 molar ratio of benzylamine to 3-nitrobenzaldehyde achieves 95% yield within two hours, whereas lower ratios (0.2:1) require extended reaction times (8 hours) for 82% yield .
Table 2: Amine Catalysts and Performance
| Amine | Molar Ratio (Amine:Aldehyde) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzylamine | 0.5:1 | 2 | 95 |
| n-Propylamine | 1.0:1 | 2 | 84 |
| 2-Aminoethanol | 0.5:1 | 6 | 80 |
Data synthesized from US8067647B2 and US20100130795A1 .
Post-Reaction Crystallization and Purification
Post-synthesis, β,3-dinitrostyrene is isolated via crystallization. Dripping the reaction mixture into cold water induces precipitation, with yields improving at temperatures ≤60°C. Recrystallization from ethanol or methanol further enhances purity (>98%), as evidenced by HPLC analyses in patented examples .
Comparative Analysis of Nitro-Substituted Benzaldehyde Derivatives
The electronic nature of substituents on the benzaldehyde precursor profoundly affects reaction outcomes. 3-Nitrobenzaldehyde, with its meta-nitro group, exhibits superior reactivity compared to ortho- or para-substituted analogs due to reduced steric hindrance and optimal electron withdrawal.
Table 3: Substituent Effects on Yield
| Benzaldehyde Derivative | Substituent Position | Yield (%) |
|---|---|---|
| 3-Nitrobenzaldehyde | meta | 95 |
| 4-Nitrobenzaldehyde | para | 88 |
| 2-Nitrobenzaldehyde | ortho | 75 |
Hypothetical data extrapolated from chloro-substituted examples in US8067647B2 .
Industrial Scalability and Economic Considerations
Scaled-up production requires balancing solvent recovery, catalyst reuse, and energy inputs. Acetic acid’s low cost and high recyclability (≥90% recovery via distillation) make it economically viable. Furthermore, benzylamine’s stability under reaction conditions allows its reuse for up to five cycles without significant activity loss .
Chemical Reactions Analysis
Michael Addition Reactions
β-Nitrostyrene participates in Michael addition reactions with diethyl malonate under organocatalytic conditions. Key findings include:
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Catalysts : N-Benzylbispidine (6 ) achieves complete conversion of β-nitrostyrene (3 ) to product 5 within 4 hours, while N-Boc-bispidine (7 ) shows no catalytic activity .
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Stereoselectivity : Chiral bispidine derivatives (10a-c ) yield racemic products despite full substrate conversion, indicating no enantiocontrol .
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Solvent Effects : Reactions proceed efficiently in toluene, chloroform, and dichloromethane but fail in hexane or water due to solubility issues .
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Mechanistic Insights :
[3+2] Cycloaddition Reactions
β-Nitrostyrene reacts with nitrones (e.g., 5,5-dimethylpyrroline-N-oxide) in polar zw-type [3+2] cycloadditions (32CA):
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Reactivity Differences :
-
Selectivity :
-
Mechanistic Basis :
Sigmatropic Rearrangements and Cycloadditions
Under tin(IV) catalysis, β-nitrostyrene undergoes complex transformations with dienes:
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Reaction with 3-methyl-1,3-pentadiene :
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Thermal Rearrangements :
Oligomerization and Side Reactions
β-Nitrostyrene forms oligomers under specific conditions:
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With Bispidines : Equimolar mixtures in toluene yield oligomers (≈10 monomer units) via NH-addition to the C=C bond, confirmed by IR and elemental analysis .
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Chiral Catalysts : Bispidine 10a induces precipitation of oligomers containing β-nitrostyrene fragments, evidenced by IR bands at 1739 cm⁻¹ (ester C=O) and 1562/1366 cm⁻¹ (NO₂) .
Table 1: Catalytic Efficiency of Bispidine Derivatives in Michael Addition
| Catalyst | Conversion (%) | Time (h) | Enantiomeric Excess |
|---|---|---|---|
| 6 | 100 | 4 | Racemic |
| 7 | 0 | 72 | N/A |
| 10a | 100 | 4 | Racemic |
Table 2: Solvent Effects on Michael Addition
| Solvent | Conversion (%) | Notes |
|---|---|---|
| Toluene | 100 | Optimal |
| Chloroform | 100 | Forms oligomers |
| Hexane | 0 | Insoluble reactants |
| Water | 0 | Phase separation |
Scientific Research Applications
beta,3-Dinitrostyrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of beta,3-Dinitrostyrene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to the formation of reactive oxygen species (ROS) and other reactive intermediates that can affect cellular pathways and processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares beta,3-dinitrostyrene with key analogues:
Spectroscopic and Reactivity Differences
- UV-Vis Spectroscopy : this compound and beta,2-dinitrostyrene exhibit distinct absorption peaks in 20 mM NaH₂PO₄ buffer/40% DMSO (pH 5.5). This compound shows a red shift when reacted with acetaldehyde and 4-oxalocrotonate tautomerase (4-OT), suggesting structural or electronic differences in reaction pathways compared to the beta,2-isomer .
- Reactivity : Halogenated derivatives (e.g., 3-bromo-beta,beta-difluorostyrene) demonstrate altered reactivity due to halogen electronegativity and steric effects. For example, bromine substituents facilitate nucleophilic substitutions, while fluorine enhances thermal stability .
Biological Activity
Beta,3-Dinitrostyrene is a compound belonging to the beta-nitrostyrene family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Overview of this compound
This compound is characterized by the presence of nitro groups attached to the styrene backbone, which significantly influences its reactivity and biological properties. The compound's structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that beta-nitrostyrene derivatives exhibit varying degrees of antimicrobial activity. For instance:
- Antibacterial Effects : A study indicated that beta-nitrostyrene compounds exhibited lower antibacterial activity compared to their beta-methyl counterparts. However, certain derivatives showed significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
- Fluorinated Variants : The introduction of fluorine atoms into the beta-nitrostyrene structure has been shown to enhance antimicrobial potency. A comparative analysis revealed that fluorinated beta-nitrostyrenes displayed improved activity against various bacterial strains, suggesting that structural modifications can lead to more effective antimicrobial agents .
Anticancer Activity
Beta-nitrostyrene compounds have also been studied for their anticancer properties:
- Mechanisms of Action : Several studies have indicated that beta-nitrostyrenes can suppress cell proliferation and induce apoptosis in cancer cells. For example, 3'-hydroxy-4'-methoxy-beta-methyl-beta-nitrostyrene was found to inhibit tumorigenesis in colorectal cancer by disrupting cellular pathways involved in cell growth .
- Specific Cancer Types : The anticancer effects have been noted across various types of cancers, including breast and colorectal cancers. The mechanisms involve the inhibition of key proteins responsible for cancer cell survival and proliferation .
Anti-inflammatory and Other Biological Activities
In addition to antimicrobial and anticancer properties, beta-nitrostyrenes exhibit anti-inflammatory effects:
- Inflammation Inhibition : Some derivatives have shown potential in reducing inflammation by inhibiting specific pathways associated with inflammatory responses. For instance, compounds like 3,4-methylenedioxy-beta-nitrostyrene have demonstrated the ability to decrease inflammasome activation .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound and its derivatives:
Q & A
Q. What are the established synthesis routes for beta,3-dinitrostyrene, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nitration of styrene derivatives. A common approach involves the controlled nitration of 3-nitrostyrene using mixed acids (e.g., HNO₃/H₂SO₄) under low temperatures (0–5°C) to minimize decomposition. Yield optimization requires strict control of stoichiometry, temperature, and reaction time, as excessive nitration can lead to over-nitrated byproducts. Post-synthesis purification via recrystallization in ethanol or acetone is critical to achieve >95% purity, as impurities may compromise stability .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the vinyl-nitro and aromatic-nitro group positions.
- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) validate nitro groups.
- GC-MS : Used to assess purity and detect volatile byproducts.
- X-ray crystallography : For definitive structural confirmation, especially to resolve positional isomerism. Ensure all methods adhere to protocols for handling explosive compounds, such as using inert atmospheres during sample preparation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its explosive sensitivity, researchers must:
- Use minimal quantities (<100 mg) for experiments.
- Avoid friction, impact, or rapid temperature changes.
- Conduct reactions in fume hoods with blast shields.
- Store samples in shock-resistant containers at room temperature, away from light. Emergency protocols should include immediate evacuation and use of dry sand (not water) to contain accidental ignition .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved?
Discrepancies in decomposition temperatures (reported between 125°C and 150°C) may arise from impurities or measurement techniques. To resolve contradictions:
- Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 2°C/min) in inert atmospheres.
- Cross-validate with thermogravimetric analysis (TGA) to correlate mass loss with thermal events.
- Use high-purity samples (>98%) and replicate experiments across multiple labs to isolate methodological biases .
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?
The electron-deficient nitro groups activate the vinyl moiety for cycloaddition. Computational studies (e.g., DFT) reveal that the ortho-nitro group lowers the LUMO energy of the dienophile, enhancing reactivity with electron-rich dienes. Experimental validation involves kinetic studies under varying solvent polarities (e.g., toluene vs. DMF) and substituent effects on dienes. Monitor reaction progress via HPLC to track regioselectivity .
Q. How can computational modeling predict the explosive sensitivity of this compound derivatives?
Apply molecular dynamics simulations to assess crystal lattice stability and sensitivity triggers (e.g., impact, friction). Key parameters include:
- Hirshfeld surface analysis to map intermolecular interactions.
- Critical temperature thresholds for thermal decomposition. Validate models against experimental drop-weight impact tests (e.g., using a BAM fallhammer) and correlate with structural modifications (e.g., methyl substituents reducing sensitivity) .
Q. What strategies address low yields in catalytic reductions of this compound to diamines?
Challenges arise from over-reduction or nitro group incompatibility. Optimize using:
- Selective catalysts : Pd/C or Raney Ni with H₂ gas at moderate pressures (1–3 atm).
- Protecting groups : Temporarily shield one nitro group via sulfonation.
- In-situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate nitroso stages and adjust reaction conditions dynamically .
Methodological Guidelines
- Data Interpretation : Cross-reference spectral data with published databases (e.g., NIST Chemistry WebBook) and validate against synthetic controls .
- Contradiction Analysis : Apply iterative hypothesis testing and Bayesian statistical models to distinguish experimental noise from genuine anomalies .
- Open Science Practices : Archive raw data (e.g., crystallographic files, chromatograms) in repositories like Zenodo with FAIR-compliant metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
